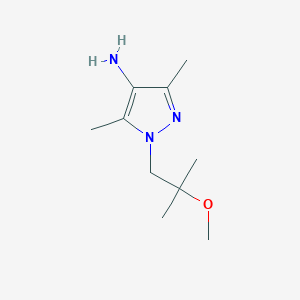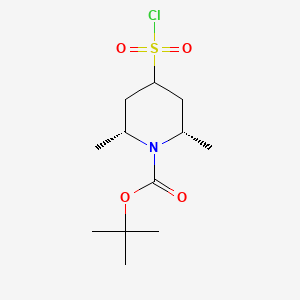
4,6-Dibromopteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromopteridine is a chemical compound with the molecular formula C6H2Br2N4. It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes. The compound is characterized by the presence of two bromine atoms at the 4th and 6th positions of the pteridine ring. This structural modification imparts unique chemical properties to this compound, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 4,6-Dibromopteridine typically involves the bromination of pteridine derivatives. One common method includes the reaction of pteridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 4th and 6th positions of the pteridine ring.
For industrial production, the process may be scaled up by optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
4,6-Dibromopteridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pteridine ring. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form complex organic molecules. These reactions often require palladium catalysts and specific reaction conditions.
The major products formed from these reactions depend on the nature of the reagents and the specific reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromopteridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research on this compound includes its potential use in the treatment of diseases, particularly those involving abnormal cell growth and proliferation.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dibromopteridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4,6-Dibromopteridine can be compared with other brominated pteridine derivatives, such as 2,4,6-tribromopteridine and 4,6-dichloropteridine. While these compounds share a similar core structure, the presence and position of halogen atoms can significantly influence their chemical properties and biological activities. For example, 2,4,6-tribromopteridine may exhibit different reactivity patterns and potency in biological assays compared to this compound.
Eigenschaften
CAS-Nummer |
1260810-80-7 |
|---|---|
Molekularformel |
C6H2Br2N4 |
Molekulargewicht |
289.91 g/mol |
IUPAC-Name |
4,6-dibromopteridine |
InChI |
InChI=1S/C6H2Br2N4/c7-3-1-9-6-4(12-3)5(8)10-2-11-6/h1-2H |
InChI-Schlüssel |
AJBGCNRIGXGOGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C2C(=N1)N=CN=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B13079533.png)




![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)


![7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one](/img/structure/B13079581.png)
![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)
![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)

